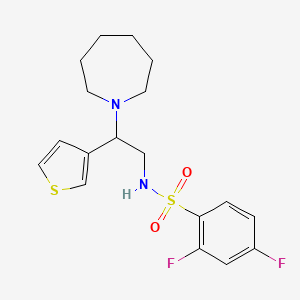

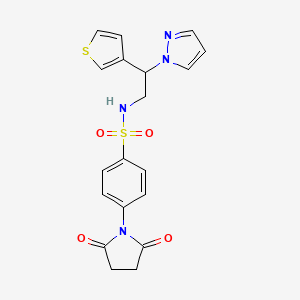

![molecular formula C23H17N3O4S B2961301 methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 536704-15-1](/img/structure/B2961301.png)

methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a furan ring, and a thioether group . It is likely to be part of a larger class of heterocyclic compounds, which are known for their wide range of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via multicomponent reactions (MCRs), where two or more reactants combine to give a single product . These reactions are known for the production of pharmaceutically active molecules .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of a pyrimidine ring and a furan ring suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in a variety of chemical reactions, including condensation reactions and cycloadditions .Scientific Research Applications

Cancer Therapy

This compound has shown promise in cancer therapy, particularly as a dual-targeting Tankyrase 1 and 2 inhibitor . Tankyrases are involved in the Wnt/β-catenin pathway, which is crucial for cell proliferation and survival. Inhibiting these enzymes can disrupt cancer cell growth and induce apoptosis .

Antiviral Activity

Indole derivatives, which include the core structure of this compound, have been reported to possess antiviral activities. They have been tested against a variety of viruses, including influenza A and Coxsackie B4 virus, showing potential as therapeutic agents in viral infections .

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. Compounds similar to methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate have been synthesized and tested for their efficacy against various bacterial strains, indicating their use in combating bacterial infections .

Anti-HIV Properties

Indole derivatives have also been explored for their anti-HIV properties. Molecular docking studies suggest that certain indolyl and oxochromenyl xanthenone derivatives can inhibit HIV-1, pointing to the potential of this compound in HIV treatment strategies .

properties

IUPAC Name |

methyl 5-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S/c1-29-22(28)18-12-11-15(30-18)13-31-23-25-19-16-9-5-6-10-17(16)24-20(19)21(27)26(23)14-7-3-2-4-8-14/h2-12,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMZCYWOCQMKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

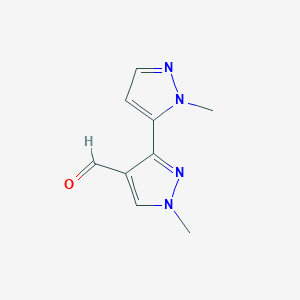

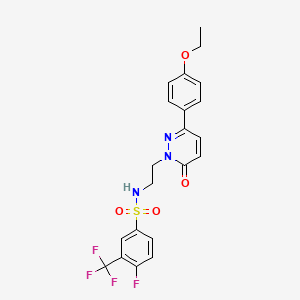

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)

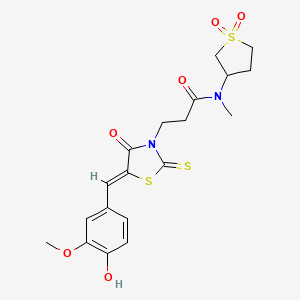

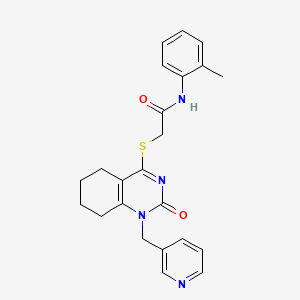

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)

![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)

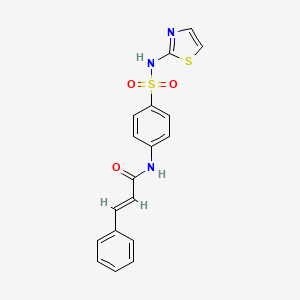

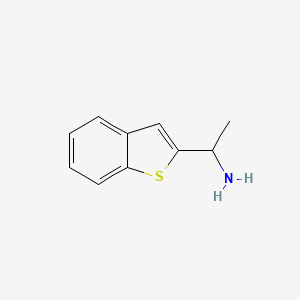

![4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2961233.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2961236.png)

![1-(4-ethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2961238.png)